![molecular formula C15H21FN2O5 B4077742 1-[3-(4-Fluorophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4077742.png)
1-[3-(4-Fluorophenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-[3-(4-Fluorophenoxy)propyl]piperazine;oxalic acid is a chemical compound that combines the properties of 1-[3-(4-Fluorophenoxy)propyl]piperazine and oxalic acid. The compound is known for its applications in various fields, including chemistry, biology, and medicine. The molecular formula for 1-[3-(4-Fluorophenoxy)propyl]piperazine is C13H19FN2O, and it has a molecular weight of 238.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine typically involves the reaction of 4-fluorophenol with 1,3-dibromopropane to form 3-(4-fluorophenoxy)propyl bromide. This intermediate is then reacted with piperazine to yield 1-[3-(4-Fluorophenoxy)propyl]piperazine . The reaction conditions usually involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-[3-(4-Fluorophenoxy)propyl]piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Fluorophenoxy)propyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[3-(4-Fluorophenoxy)propyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(4-Fluorophenoxy)propyl]piperazine can be compared with other piperazine derivatives, such as:
Piperazine: A simpler compound with a six-membered ring containing two nitrogen atoms.
1-(2-Phenylethyl)piperazine: A derivative with a phenylethyl group instead of a fluorophenoxy group.
1-(3-Chlorophenyl)piperazine: A derivative with a chlorophenyl group instead of a fluorophenoxy group.
The uniqueness of 1-[3-(4-Fluorophenoxy)propyl]piperazine lies in its specific fluorophenoxy group, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.C2H2O4/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;3-1(4)2(5)6/h2-5,15H,1,6-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBWWSHLQGWZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]piperazine;oxalic acid](/img/structure/B4077662.png)
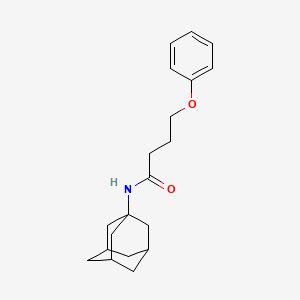
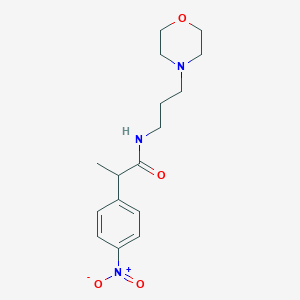
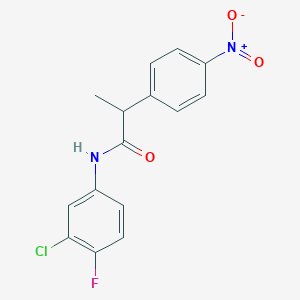
![1-[2-(4-nitrophenyl)propanoyl]azepane](/img/structure/B4077679.png)
![Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B4077684.png)
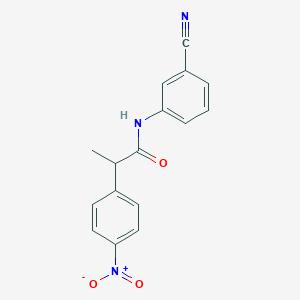
![4-benzyl-3-[(2-chloro-4-nitrophenyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4077701.png)
![N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid](/img/structure/B4077716.png)
![1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4077728.png)
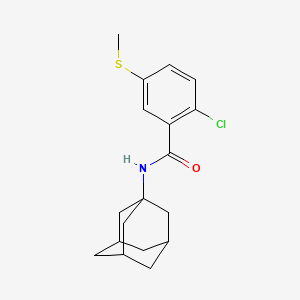
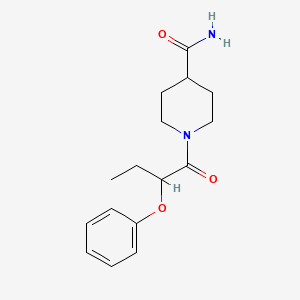
![N-1-adamantyl-2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077751.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077761.png)
